5,6-Dihydro-5-azacytidine hydrochloride

Description

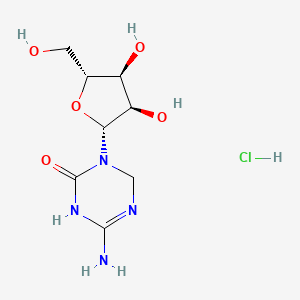

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O5.ClH/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6;/h3-6,13-15H,1-2H2,(H3,9,10,11,16);1H/t3-,4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFRLYAOBSTHHU-MVNLRXSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N=C(NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62488-57-7 (Parent) | |

| Record name | Dihydro-5-azacytidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062402317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

282.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Borate buffer > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol 1 - 3 (mg/mL), McOH 5 - 10 (mg/mL), CHCl < 1 (mg/mL) | |

| Record name | DIHYDRO -5- AZACYTIDINE HYDROCHLORIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/264880%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

62402-31-7 | |

| Record name | Dihydro-5-azacytidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062402317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-DIHYDRO-5-AZACYTIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA5S1BS78J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution of Azacytidine Analogs in Epigenetic Research

The journey into therapeutic epigenetic modulation began with the synthesis of azacitidine (also known as 5-azacytidine) and its deoxy derivative, decitabine (B1684300) (5-aza-2'-deoxycytidine). nih.govwikipedia.org Originally developed as potential chemotherapy agents, their profound effects on DNA methylation brought them to the forefront of epigenetic research. nih.govfda.gov

The clinical success of azacitidine and decitabine, particularly in treating MDS, spurred further research into new analogs. nih.govmdpi.com The primary goals were to improve upon the characteristics of these first-generation compounds.

Key Azacytidine Analogs in Research

| Compound Name | Primary Mechanism of Incorporation | Key Research Findings |

|---|---|---|

| Azacitidine (5-azacytidine) | Primarily RNA, also DNA wikipedia.orgnih.gov | Effective in treating myelodysplastic syndromes (MDS) by causing DNA hypomethylation. mdpi.com Also inhibits protein synthesis due to RNA incorporation. nih.gov |

| Decitabine (5-aza-2'-deoxycytidine) | Exclusively DNA wikipedia.orgnih.gov | A more potent DNA demethylating agent than azacitidine. plos.org Used in the treatment of MDS and acute myeloid leukemia (AML). mdpi.com |

Rationale for Investigating 5,6 Dihydro 5 Azacytidine Hydrochloride: Addressing Stability and Selectivity Challenges

A significant drawback of the early azacytidine analogs, particularly azacitidine, is their chemical instability in aqueous solutions. nih.govoup.comnih.gov Azacitidine readily undergoes hydrolysis, which complicates its formulation and administration, and can limit its effective concentration. fda.govnih.gov This instability prompted the development of more robust analogs.

5,6-Dihydro-5-azacytidine (B1221591) (DHAC) was synthesized to specifically address this stability issue. The key structural modification in DHAC is the saturation of the double bond between the 5th and 6th positions of the pyrimidine (B1678525) ring. nih.gov This chemical change prevents the hydrolytic attack at the 6th position, rendering the molecule significantly more stable in water. nih.gov

The investigation into DHAC, often formulated as a hydrochloride salt for improved solubility and handling, was driven by the hypothesis that a more stable compound could offer a better therapeutic window. The expectation was that its enhanced stability would lead to more consistent and predictable biological effects. Like its predecessors, DHAC was found to induce DNA hypomethylation and could be incorporated into RNA, inhibiting both RNA synthesis and DNA methylation in laboratory studies on human leukemia cell lines. nih.gov

The challenge of "selectivity" for these analogs is multifaceted. It relates not only to targeting cancerous versus healthy cells but also to the dual mechanisms of action. Azacitidine's incorporation into both RNA and DNA leads to broad cellular effects, including general protein synthesis inhibition, which contributes to its cytotoxicity. nih.govplos.org Decitabine (B1684300), by incorporating only into DNA, has a more focused mechanism on DNA methylation. nih.gov The development of DHAC was part of an effort to refine this activity, aiming for a compound that retained the potent DNA demethylating effect while potentially having a different and perhaps more manageable profile of cellular effects.

Current Research Landscape and Significance in Epigenetic Modulation Studies

Classical and Contemporary Synthetic Pathways for this compound

The synthesis of this compound primarily involves the chemical modification of its parent compound, 5-azacytidine (B1684299). Key synthetic strategies focus on the saturation of the triazine ring and the regioselective introduction of the ribose moiety.

Reduction Chemistry Approaches for Triazine Ring Saturation

The defining feature of 5,6-Dihydro-5-azacytidine is the saturation of the 5,6-double bond within the s-triazine ring of 5-azacytidine. This transformation is most commonly achieved through reduction chemistry. The reduction of the 5,6-imine bond in 5-azacytidine and its derivatives is a critical step to impart hydrolytic stability.

A widely employed method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). This reducing agent selectively targets the imine-like double bond in the triazine ring without affecting other functional groups in the molecule. The reaction is typically carried out in a suitable solvent system, such as a mixture of methanol (B129727) and water. While specific yields for the direct synthesis of the hydrochloride salt are not extensively detailed in the public domain, the reduction of 5-azacytidine-containing dimers to their dihydro counterparts has been reported to proceed readily. Following the reduction, the formation of the hydrochloride salt can be achieved by treating the free base with hydrochloric acid in an appropriate solvent.

Regioselective Synthesis of Nucleoside Derivatives

The regioselective synthesis of nucleoside derivatives is a cornerstone of medicinal chemistry, ensuring that chemical modifications occur at the desired position within the molecule. In the context of 5,6-Dihydro-5-azacytidine, this primarily pertains to the initial glycosylation of the 5-azacytosine (B16484) base. The goal is to form the N1-glycosidic bond with the ribose sugar, leading to the biologically active β-anomer.

The synthesis of 5-azacytidine itself often involves the coupling of a silylated 5-azacytosine with a protected ribofuranose derivative. This reaction is catalyzed by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-Triflate), to ensure the correct regioselectivity and stereoselectivity. While specific studies on the regioselective derivatization of the pre-formed 5,6-Dihydro-5-azacytidine are scarce in publicly available literature, the principles of protecting group chemistry would be paramount. Any regioselective modification of the dihydro-nucleoside would necessitate the use of orthogonal protecting groups on the ribose hydroxyls and the exocyclic amine to direct reactions to a specific site.

Preparation of Oligonucleotides Incorporating 5,6-Dihydro-5-azacytosine (B1221652)

The incorporation of modified nucleosides into oligonucleotides is a vital tool for studying nucleic acid structure and function. Due to the hydrolytic instability of 5-azacytidine, its direct use in standard oligonucleotide synthesis is impractical. In contrast, the hydrolytically stable 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) can be successfully incorporated into DNA strands using phosphoramidite (B1245037) chemistry.

A 2'-deoxy-5,6-dihydro-5-azacytidine phosphoramidite reagent has been synthesized and has demonstrated excellent coupling yields in automated DNA synthesis. This allows for the site-specific insertion of the 5,6-dihydro-5-azacytosine moiety into synthetic oligonucleotides. These modified oligonucleotides are valuable tools for investigating the mechanisms of DNA methyltransferases. The incorporated 5,6-dihydro-5-azacytosine can then be oxidized in situ to generate the 5-azacytosine base at a specific CpG site within the oligonucleotide.

Table 1: Key Aspects of Oligonucleotide Synthesis with 5,6-Dihydro-5-azacytosine

| Feature | Description |

|---|---|

| Building Block | 2'-deoxy-5,6-dihydro-5-azacytidine phosphoramidite |

| Synthesis Method | Standard solid-phase phosphoramidite chemistry |

| Compatibility | Compatible with standard DNA synthesizers and deprotection conditions nih.gov |

| Coupling Efficiency | Reported to have excellent coupling yields nih.gov |

| Post-synthetic Modification | The incorporated 5,6-dihydro-5-azacytosine can be oxidized to 5-azacytosine within the oligonucleotide. |

Hydrolytic Stability Profiling in Aqueous Environments

A significant advantage of 5,6-Dihydro-5-azacytidine over its parent compound, 5-azacytidine, is its enhanced stability in aqueous solutions. researchgate.net The hydrolytic instability of 5-azacytidine is due to the presence of the 5,6-imine bond, which is susceptible to nucleophilic attack by water, leading to the opening of the triazine ring. nih.gov

The saturation of this double bond in 5,6-Dihydro-5-azacytidine prevents this degradation pathway, rendering the compound significantly more stable across a range of pH values. nih.gov This stability is crucial for its potential research applications, as it allows for more reliable handling and experimental use in aqueous buffers without rapid decomposition.

While it is qualitatively established that 5,6-Dihydro-5-azacytidine is more stable, detailed quantitative data on its pH-rate profile and half-life in various aqueous environments are not extensively available in the literature. For comparison, the parent compound 5-azacytidine exhibits a V-shaped pH-stability profile, with its maximum stability observed at approximately pH 7.0. nih.gov At room temperature, aqueous solutions of 5-azacytidine can decompose significantly within hours. nih.gov The enhanced stability of the dihydro derivative overcomes this major limitation.

Table 2: Comparative Hydrolytic Stability

| Compound | Key Structural Feature | Hydrolytic Stability in Aqueous Solution |

|---|---|---|

| 5-Azacytidine | 5,6-imine double bond | Unstable, prone to hydrolysis and ring opening nih.gov |

| 5,6-Dihydro-5-azacytidine | Saturated 5,6-bond | Stable, resistant to hydrolysis researchgate.netnih.gov |

DNA Methyltransferase Inhibition and Epigenetic Remodeling

5,6-Dihydro-5-azacytidine is a recognized inhibitor of DNA methylation, a crucial epigenetic mechanism that governs gene expression. nih.gov Its action leads to a cascade of events that can remodel the epigenetic state of a cell, ultimately altering its gene expression profile.

The primary mechanism by which 5,6-Dihydro-5-azacytidine and other 5-azacytidine analogs inhibit DNA methylation is through the formation of a covalent adduct with DNA methyltransferase (DNMT) enzymes. nih.gov After being incorporated into DNA, the aza-pyrimidine ring of the analog attracts the DNMT enzyme, which attempts to transfer a methyl group to the C5 position of the cytosine ring. However, the nitrogen atom at this position in the analog interrupts the standard enzymatic reaction. This leads to the formation of a stable, covalent bond between the enzyme and the DNA strand, effectively "trapping" the DNMT. nih.gov This irreversible binding depletes the cell of active DNMTs, preventing the maintenance of methylation patterns during subsequent rounds of DNA replication. Studies on oligodeoxyribonucleotides containing the 5,6-dihydro-5-azacytosine nucleobase have confirmed their ability to efficiently inhibit DNMTs in vitro. nih.gov

In studies using human lymphoid cell lines, treatment with DHAC resulted in a significant decrease in DNA methylation levels. For instance, in both CCRF-CEM/O and the deoxycytidine kinase-deficient CCRF-CEM/dCk(-) cell lines, DNA methylation levels dropped to a nadir of 0.19% and 0.20% methyl-C, respectively, within 6 to 12 hours of treatment. nih.gov This demonstrates that despite differences in cellular metabolism, the compound robustly induces hypomethylation. nih.gov Comparative studies have shown that while DHAC is a potent hypomethylating agent, its efficacy can vary compared to other cytidine (B196190) analogs. In one study, DHAC induced about a 20-25% global hypomethylating effect, which was less pronounced than that of 5-azacytidine or decitabine (B1684300) under the tested conditions. nih.gov

| Cell Line | Lowest Methylation Level (% methyl-C) | Time to Nadir (hours) |

|---|---|---|

| CCRF-CEM/O | 0.19% | 6 |

| CCRF-CEM/dCk(-) | 0.20% | 12 |

Data sourced from studies on human lymphoid cell lines following treatment with equitoxic concentrations of DHAC. nih.gov

A primary consequence of drug-induced DNA hypomethylation is the reactivation of genes that were previously silenced by promoter hypermethylation, a common occurrence in various diseases. researchgate.netnih.gov By removing the repressive methylation marks, particularly in CpG islands within gene promoter regions, the chromatin structure can transition to a more open and transcriptionally permissive state. This allows for the binding of transcription factors and the re-initiation of gene expression.

While the direct action of 5,6-Dihydro-5-azacytidine follows this principle, much of the detailed mechanistic understanding comes from studies of its close analogs, 5-azacytidine and 5-aza-2'-deoxycytidine. These agents have been shown to reactivate a wide range of silenced tumor suppressor genes and other critical cellular genes. researchgate.netnih.gov For example, treatment of cancer cell lines with 5-azacytidine leads to the re-expression of genes involved in antigen processing and presentation, such as B2M, CALR, and TAP1, potentially enhancing the immune system's ability to recognize and target malignant cells. researchgate.net The reactivation process is not solely dependent on demethylation but also involves subsequent chromatin remodeling events, such as the insertion of histone variants like H2A.Z, which help establish nucleosome-depleted regions at promoters, further facilitating transcription. nih.gov

Incorporation into Nucleic Acids

For this compound to exert its biological effects, it must first be transported into the cell and converted into its active triphosphate form. It can then be incorporated into both DNA and RNA, leading to the downstream consequences of DNMT trapping and potential disruption of RNA function.

As a nucleoside analog, 5,6-Dihydro-5-azacytidine (DHAC) enters the cell and is metabolized through the pyrimidine (B1678525) salvage pathway. mdpi.com It undergoes a series of phosphorylation steps, catalyzed by cellular kinases, to be converted into its active triphosphate forms. The primary anabolite is 5,6-dihydro-5-azacytidine triphosphate (DHACTP), which can be incorporated into RNA. nih.gov Furthermore, through the action of ribonucleotide reductase, the diphosphate form can be converted into its deoxyribonucleoside counterpart, which is then phosphorylated to form 5,6-dihydro-5-aza-2'-deoxycytidine triphosphate (DHAdCTP), the substrate for DNA polymerases. nih.gov

Studies in human lymphoid cells have quantified the intracellular concentrations of these anabolites. In CEM/O cells, the peak concentration of DHACTP reached 110.3 µM, while the deoxy-form, DHAdCTP, peaked at 13.5 µM. nih.gov Interestingly, in a cell line deficient in deoxycytidine kinase (CEM/dCk-), the peak concentration of DHAdCTP was six-fold higher, reaching 80.8 µM, indicating the involvement of alternative phosphorylation pathways. nih.gov

| Anabolite | Cell Line | Peak Concentration (µM) | Time to Peak (hours) |

|---|---|---|---|

| DHACTP (for RNA) | CCRF-CEM/O | 110.3 ± 30.7 | 9 |

| CCRF-CEM/dCk(-) | 96.3 ± 41.9 | 12 | |

| DHAdCTP (for DNA) | CCRF-CEM/O | 13.5 ± 7.7 | 4 |

| CCRF-CEM/dCk(-) | 80.8 ± 13.8 | 12 |

Data reflects concentrations in human lymphoid cell lines after 24-hour incubation with IC50 concentrations of DHAC. nih.gov

Once converted to their triphosphate forms, the anabolites of 5,6-Dihydro-5-azacytidine are incorporated into newly synthesized nucleic acid chains during replication and transcription. nih.gov The incorporation of DHAdCTP into DNA is the critical step for the covalent trapping of DNMTs and subsequent hypomethylation. nih.govnih.gov

Significant amounts of DHAC anabolites are integrated into both RNA and DNA. In the CEM/O cell line, incorporation reached a plateau at 552.6 pmol/10⁷ cells in RNA and 64.55 pmol/10⁷ cells in DNA. nih.gov In the deoxycytidine kinase-deficient CEM/dCk(-) cell line, the incorporation was substantially higher, with 8-fold greater integration into RNA and 6-fold greater integration into DNA. nih.gov This highlights that the extent of incorporation can be influenced by the specific metabolic pathways active within a cell type. nih.gov The incorporation into RNA is a distinguishing feature of ribose-containing analogs like 5,6-Dihydro-5-azacytidine and 5-azacytidine, which may contribute to additional biological effects through the disruption of RNA synthesis and metabolism. nih.gov

Effects on DNA Synthesis and RNA Metabolism

5,6-Dihydro-5-azacytidine (DHAC), a hydrolytically stable analog of 5-azacytidine, exerts significant effects on nucleic acid metabolism following its cellular uptake and enzymatic conversion. nih.gov Inside the cell, DHAC is metabolized into its corresponding anabolites, which are subsequently incorporated into both DNA and RNA. nih.gov Studies in human lymphoid cell lines (CCRF/CEM/O and its deoxycytidine kinase-deficient mutant, CEM/dCk(-)) have quantified this incorporation. Following treatment with equitoxic concentrations, the incorporation of DHAC anabolites into RNA was found to be eight-fold greater, and into DNA six-fold greater, in the CEM/dCk(-) cells compared to the CEM/O cells. nih.gov

The major anabolite, 5,6-dihydro-5-azacytidine triphosphate ([3H]DHACTP), reached intracellular concentrations of 110.3 µM and 96.3 µM in CEM/O and CEM/dCk(-) cells, respectively. nih.gov The deoxyribonucleoside triphosphate form ([3H]DHAdCTP), crucial for DNA incorporation, peaked at 13.5 µM in CEM/O cells and at a six-fold higher concentration of 80.8 µM in the mutant cell line. nih.gov This incorporation into the DNA structure has profound consequences for DNA synthesis and integrity. Research comparing DHAC (referred to as H2-aza-Cyd) with 5-aza-2'-deoxycytidine revealed that DHAC induces the formation of single-strand breaks in the DNA of L1210 cells. nih.gov Furthermore, it produces a complete inhibition of DNA elongation that persists for at least six hours after the drug is removed from the culture medium. nih.gov

In addition to its impact on DNA, DHAC also affects RNA metabolism. Similar to its parent compound, 5-azacytidine, DHAC can be incorporated into RNA, leading to an inhibition of RNA synthesis in human lymphoid and leukemia cell lines. nih.gov Specific research in L1210 leukemia cells has shown that DHAC inhibits the synthesis of nuclear ribosomal RNA and poly(A) RNA. nih.gov

Incorporation of 5,6-Dihydro-5-azacytidine (DHAC) Anabolites into Nucleic Acids

Data from human lymphoid cell lines (CEM/O and CEM/dCk(-)) following 24-hour incubation with IC50 concentrations of DHAC. nih.gov

| Cell Line | Incorporation into RNA (pmol/10⁷ cells) | Incorporation into DNA (pmol/10⁷ cells) |

|---|---|---|

| CEM/O | 552.6 ± 7.8 | 64.55 ± 10.0 |

| CEM/dCk(-) | 4,256.3 ± 631.0 | 395.5 ± 145.4 |

Beyond DNMT Inhibition: Other Potential Molecular Targets and Cellular Effects

Effects on Cell Cycle Progression in Preclinical Models

The influence of 5,6-Dihydro-5-azacytidine on cell cycle progression has been evaluated as a component of its cytotoxic profile. nih.gov While detailed mechanistic studies specifically on the dihydro- analog are not extensively reported in the provided sources, research on the parent compound, 5-azacytidine, offers insights into potential effects on cell cycle regulation. In studies using murine myoblasts, 5-azacytidine treatment was shown to decrease cell division and promote proliferation arrest. nih.gov This was associated with an increase in the protein content of Cyclin-D1 and the cyclin-dependent kinase inhibitor p21. nih.gov However, in other models, such as insulinoma cells, 5-azacytidine alone did not have an effect on cell cycle progression but was able to suppress G2/M phase arrest induced by oxidative stress. mdpi.com These findings suggest that the effects of azacytidine analogs on the cell cycle can be context- and cell-type-dependent.

Effects of 5-Azacytidine on Cell Cycle Regulators in C2C12 Myoblasts

Fold change (FC) in protein expression in proliferating C2C12 cells after 24 hours of treatment with 5µM 5-azacytidine (GMAZA) compared to untreated control (GM). nih.gov

| Protein | Fold Change (GMAZA vs GM) | Significance |

|---|---|---|

| Cyclin-D1 | 1.23 | p ≤ 0.05 |

| p21 | 1.23 | p ≤ 0.05 |

Induction of Apoptosis and Cell Death Pathways in In Vitro Models

Cytotoxicity studies have utilized flow cytometric analysis of apoptotic markers to characterize the effects of 5,6-Dihydro-5-azacytidine. nih.gov While these studies confirm the induction of apoptosis, detailed pathway analysis is more thoroughly described for the parent compound, 5-azacytidine. In vitro studies on developing brain cells demonstrated that 5-azacytidine could induce apoptosis at lower concentrations. nih.gov The morphological hallmarks of this apoptotic process included the appearance of pyknotic nuclei, shrinkage of the cell body, blebbing formation on the cell surface, and the margination, segmentation, and complete condensation of nuclear chromatin. nih.gov At higher concentrations, however, the mode of cell death shifted from apoptosis to necrosis. nih.gov This dose-dependent switch highlights a critical aspect of the compound's cytotoxic mechanism. The pro-apoptotic action of 5-azacytidine can also be cell-type specific, as it was not observed in insulinoma cells undergoing oxidative stress. mdpi.com

Dose-Dependent Cell Death Induced by 5-Azacytidine in Developing Brain Cells In Vitro

Observed effects on neuronal and mesenchymal cells following treatment with varying concentrations of 5-azacytidine. nih.gov

| Concentration | Primary Mode of Cell Death | Affected Cell Population |

|---|---|---|

| 5 µg/ml | Apoptosis | Neuronal cells |

| 50 µg/ml | Necrosis | Neuronal and mesenchymal cells |

| 500 µg/ml | Necrosis | Neuronal and mesenchymal cells |

Preclinical Pharmacodynamics and Efficacy Studies

In Vitro Anti-proliferative and Cytostatic Activities

5,6-Dihydro-5-azacytidine (B1221591) hydrochloride (DHAC) has demonstrated significant anti-proliferative and cytostatic effects in various cancer cell lines. As a hydrolytically stable analog of 5-azacytidine (B1684299), its mechanism of action is primarily attributed to its ability to cause DNA hypomethylation.

Efficacy in Leukemia Cell Lines (e.g., L1210, CEM)

DHAC has shown notable antileukemic activity in preclinical models. Studies on murine leukemia L1210 cells have confirmed its efficacy. The compound is actively metabolized within these cells, with its major anabolite, [3H]DHACTP, being a key player in its cytotoxic effects. Current time information in Big Lakes County, CA.nih.gov Research has also been conducted on human lymphoid leukemia cell lines, such as CCRF-CEM (CEM). nih.gov In these cells, DHAC is metabolized and incorporated into both RNA and DNA, leading to the inhibition of DNA methylation and subsequent anti-proliferative effects. nih.govresearchgate.net

Activity in Solid Tumor Cell Lines (e.g., Prostate Carcinoma, Nasopharyngeal Carcinoma)

The anti-tumor activity of DHAC extends to solid tumor cell lines. In the context of prostate cancer, DHAC has been evaluated in both androgen-insensitive (PC3, DU-145, and TSUPrl) and androgen-responsive (LNCaP) human carcinoma cell lines. nih.gov The compound's ability to modulate the androgen receptor pathway in these cells highlights its potential for treating hormone-refractory prostate cancer. nih.gov

Notably, based on the conducted research, no specific studies on the efficacy of 5,6-Dihydro-5-azacytidine hydrochloride in nasopharyngeal carcinoma cell lines were identified.

Dose-Response Characterization in Cellular Assays

The anti-proliferative effects of DHAC are dose-dependent. In studies involving human lymphoid leukemia (CEM) cells, the compound was utilized at its 50% inhibitory concentration (IC50) over a 24-hour period to study its metabolic fate. nih.gov For prostate carcinoma cell lines, experiments were conducted using subcytotoxic concentrations (less than or equal to the IC50) to evaluate its ability to restore androgen sensitivity. nih.gov In L1210 leukemia cells, a biphasic dose-survival curve was observed for leukemia colony-forming units (LCFU), indicating a complex relationship between the dose and cytotoxic effect.

Dose-Response Characterization of this compound in Cellular Assays

| Cell Line | Concentration Used | Observed Effect | Reference |

|---|---|---|---|

| CEM (Human Lymphoid Leukemia) | IC50 | Metabolism and incorporation into nucleic acids studied. | nih.gov |

| Prostate Carcinoma (PC3, DU-145, TSUPrl) | ≤ IC50 | Restoration of androgen sensitivity. | nih.gov |

| L1210 (Murine Leukemia) | Increasing doses above 1 mg per mouse | Enhanced cytotoxicity to leukemia colony-forming units. |

In Vivo Studies in Xenograft and Animal Models

Inhibition of Tumor Growth in Murine Models

In vivo studies have substantiated the anti-tumor effects of DHAC observed in vitro. In murine models bearing L1210 leukemia, DHAC has demonstrated antileukemic activity. nih.gov The administration of an LD10 (lethal dose for 10% of the population) dose of DHAC in these mice resulted in significant hypomethylation of DNA within the L1210 tumor cells, a key mechanism for its anti-cancer action. nih.gov Specifically, a 25.06% hypomethylation of DNA was observed in L1210/0 cells. nih.gov These findings correlate with an increase in the life-span of mice with leukemia.

In Vivo Efficacy of this compound in Murine Models

| Animal Model | Tumor Type | Key Finding | Reference |

|---|---|---|---|

| Mice | L1210 Leukemia | An LD10 dose resulted in 25.06% DNA hypomethylation in tumor cells. | nih.gov |

| Mice | L1210 Leukemia | Treatment led to an increased life-span. |

Restoration of Cellular Responsiveness in Animal Models

A significant finding from in vivo studies is the ability of DHAC to restore cellular responsiveness to other therapeutic agents. In a pivotal study, androgen-insensitive human prostate carcinoma cells (DU-145), which are known to have a hypermethylated androgen receptor (AR) promoter, were treated with DHAC. nih.gov This treatment led to a partial demethylation of the AR, which in turn restored androgen responsiveness. nih.gov The previously resistant cells showed growth stimulation when exposed to dihydrotestosterone (B1667394) and partial inhibition by the antiandrogen hydroxyflutamide. nih.gov This suggests that DHAC can re-sensitize hormone-refractory tumors to hormonal therapies.

Modulation of Epigenetic Markers in Preclinical In Vivo Systems

While direct in vivo studies detailing the modulation of epigenetic markers by this compound are not extensively available in the public domain, the epigenetic effects of its close analog, 5-azacytidine (5-AZA), have been documented in various preclinical in vivo models. These studies provide foundational insights into the potential epigenetic modifying properties of 5,6-dihydro-5-azacytidine.

In preclinical cancer models, 5-azacytidine has been shown to induce DNA hypomethylation. nih.gov For instance, in a study involving patients with advanced cancers receiving 5-azacytidine in combination with valproic acid, a significant decrease in global DNA methylation was observed in peripheral blood mononuclear cells. nih.gov This hypomethylating activity is transient, with methylation levels gradually returning to baseline after drug exposure. nih.gov In a pancreatic adenocarcinoma tumor model, in vivo treatment with 5-azacytidine led to the demethylation and re-expression of the somatostatin (B550006) (SST) gene, which was associated with tumor growth inhibition. nih.gov Similarly, in non-small cell lung cancer models, 5-azacytidine treatment resulted in the reactivation of silenced tumor suppressor genes through the reversal of aberrant DNA methylation.

Beyond DNA methylation, 5-azacytidine has been observed to influence histone modifications. A study on the global effects of 5-azacytidine revealed that the treatment led to significant changes in histone methylation patterns, including the loss of repressive marks such as H3K9me3 and H3K27me3 from numerous gene promoters. nih.gov This suggests that the epigenetic impact of 5-azacytidine and its analogs extends beyond direct DNA demethylation to a broader reorganization of the epigenetic landscape.

A comparative in vitro study of various 5-azacytidine nucleosides demonstrated that 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC) possesses considerable hypomethylating activity, comparable to that of decitabine (B1684300), while being less cytotoxic and more stable. nih.gov This compound was shown to induce the re-expression of hypermethylated genes such as cyclin-dependent kinase inhibitor 2B and thrombospondin-1. nih.gov Although these are in vitro findings, they suggest that 5,6-dihydro-5-azacytidine and its derivatives are capable of modulating epigenetic markers.

Table 1: In Vivo Epigenetic Effects of 5-Azacytidine in Preclinical Models

| Model System | Epigenetic Marker | Observed Effect | Reference |

|---|---|---|---|

| Pancreatic Adenocarcinoma (PANC-1 xenograft) | SST gene methylation | Regional CpG demethylation and gene re-expression | nih.gov |

| Advanced Cancers (Human) | Global DNA methylation (LINE pyrosequencing) | Significant transient decrease | nih.gov |

| Non-Small Cell Lung Cancer | DNA methylation | Reversal of aberrant hypermethylation of tumor suppressor genes | |

| Human Cell Lines | Histone H3 Lysine 9 Trimethylation (H3K9me3) | Loss from gene promoters | nih.gov |

| Human Cell Lines | Histone H3 Lysine 27 Trimethylation (H3K27me3) | Loss from gene promoters | nih.gov |

Studies on Viral Replication and Mutagenesis (e.g., HIV-1) for Related Analogs

The antiviral activity of 5-azacytidine analogs, particularly in the context of Human Immunodeficiency Virus Type 1 (HIV-1), has been a subject of significant research. The mechanism of action for these compounds largely revolves around their ability to be incorporated into viral nucleic acids, leading to lethal mutagenesis.

Studies have shown that 5-azacytidine and its deoxy-analog, 5-aza-2'-deoxycytidine (decitabine), can inhibit HIV-1 replication in vitro. mdpi.com The primary mechanism for this inhibition is the induction of mutations in the viral genome during reverse transcription. nih.gov Research indicates that 5-azacytidine exerts its anti-HIV-1 mutagenic effect primarily after it is converted by cellular enzymes into its deoxyribonucleoside form, 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP). mdpi.comnih.gov This metabolite is then incorporated into the viral DNA by HIV-1 reverse transcriptase. nih.gov

The incorporation of these analogs into the viral genome leads to a significant increase in mutation frequency. Specifically, treatment with decitabine has been shown to cause a substantial increase in G-to-C transversions in the HIV-1 genome. This type of mutation is considered a hallmark of the antiviral activity of these compounds. Interestingly, decitabine-mediated mutagenesis appears to be promiscuous, affecting numerous guanine (B1146940) positions without a clear preference for mutational hotspots.

The dihydro-derivative, 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC), also known as KP-1212, has been investigated as a potential anti-HIV-1 agent acting through lethal mutagenesis. nih.gov This analog is noted for its increased stability compared to decitabine. nih.gov In one study, KP-1212 was found to potentiate the anti-HIV-1 activity of ribonucleotide reductase inhibitors, with the combination leading to a predominance of G-to-C mutations.

Table 2: Mutagenic Effects of 5-Azacytidine Analogs on HIV-1

| Compound | Primary Mutation Type | Fold Increase in Mutation Frequency (Approx.) | Key Findings | Reference |

|---|---|---|---|---|

| Decitabine | G-to-C Transversion | 155-fold | Induces promiscuous mutagenesis without clear hotspots. | |

| 5-Azacytidine | G-to-C and C-to-G Transversions | Not specified | Acts primarily after reduction to 5-aza-dC. | nih.gov |

| 2'-deoxy-5,6-dihydro-5-azacytidine (KP-1212) | G-to-C Transversion | Not specified | Potentiates activity of ribonucleotide reductase inhibitors. |

Interactions with Cellular Pathways and Molecular Targets

Modulation of Tumor Suppressor Gene Expression

A primary consequence of the DNA hypomethylation induced by 5,6-Dihydro-5-azacytidine (B1221591) and its analogues is the reactivation of tumor suppressor genes (TSGs) that were previously silenced by promoter hypermethylation in cancer cells. nih.govmdpi.com This epigenetic reprogramming can restore critical cellular functions like cell cycle control and apoptosis.

Aberrant DNA methylation is a known factor in the inactivation of TSGs in various cancers. nih.gov Studies on related azacitidine compounds have demonstrated the reversal of this silencing. For instance, in esophageal cancer cells, 5-azacytidine (B1684299) treatment leads to the decreased methylation of the promoters for CDH1 (Cadherin 1) and SOX17 (SRY-Box Transcription Factor 17), resulting in their re-expression. nih.gov Similarly, in cervical cancer cell lines, treatment with 5-Aza-2'-deoxycytidine (Decitabine) increased the expression of the pro-apoptotic gene APAF-1 (Apoptotic Peptidase Activating Factor 1). nih.gov

A comparative study involving a series of 5-azacytidine nucleosides, including 2′-deoxy-5,6-dihydro-5-azacytidine (DHDAC), showed effective reactivation of hypermethylated gene loci for cyclin-dependent kinase inhibitor 2B (CDKN2B) and thrombospondin-1 (THBS1). mdpi.com The ability of these agents to restore the expression of such key regulatory genes is a cornerstone of their therapeutic potential. mdpi.comepa.gov This reactivation can inhibit cancer cell proliferation and is considered a key mechanism of their antineoplastic action. epa.gov

Table 1: Examples of Tumor Suppressor Genes Upregulated by Azacytidine Analogs

| Gene | Function | Cancer Model | Reference |

| CDH1 | Cell adhesion, tumor suppression | Esophageal Cancer | nih.gov |

| SOX17 | Developmental transcription factor, tumor suppression | Esophageal Cancer | nih.gov |

| APAF-1 | Key component of the apoptosome, apoptosis induction | Cervical Cancer | nih.gov |

| CDKN2B (p15) | Cyclin-dependent kinase inhibitor, cell cycle regulation (G1 arrest) | Myeloid Leukemia | mdpi.comepa.gov |

| THBS1 | Thrombospondin-1, inhibitor of angiogenesis | - | mdpi.com |

Impact on Oncogenic Signaling Pathways in Preclinical Models

Beyond the reactivation of individual tumor suppressor genes, 5,6-Dihydro-5-azacytidine hydrochloride and its parent compounds influence broader oncogenic signaling networks, affecting cell proliferation, survival, and metastasis.

In preclinical models of hepatocellular carcinoma (HCC), 5-azacytidine has been shown to upregulate miR-139-5p. This microRNA, in turn, targets and impairs the ROCK2/cyclin D1/E2F1/cyclin B1 pro-proliferative pathway and the ROCK2/MMP-2 pathway associated with cell migration. nih.gov In acute myeloid leukemia (AML), a non-epigenetic mechanism has been identified where 5-azacytidine induces the pro-apoptotic protein NOXA via the integrated stress response (ISR) pathway, priming cancer cells for apoptosis. bmj.com

Furthermore, azacitidine treatment can modulate the tumor microenvironment and immune response. In AML models, 5-azacytidine enhanced the efficacy of the anti-CD33 antibody lintuzumab (B1169857) by boosting antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). This effect was linked to an increased expression of the lytic enzymes perforin (B1180081) and granzyme B in natural killer (NK) cells. aacrjournals.org In bladder cancer models, azacitidine has been found to suppress tumor formation by engaging the TNF-R1 and TRAIL-R2 signaling pathways, which are involved in apoptosis. nih.gov Additionally, demethylation by 5-azacytidine can reactivate the p53 signaling pathway, a central hub for controlling cell growth and apoptosis. nih.gov

Table 2: Impact of Azacytidine Analogs on Signaling Pathways in Preclinical Studies

| Pathway/Target | Effect | Cancer Model | Reference |

| miR-139-5p/ROCK2 | Upregulation of miR-139-5p, impairment of ROCK2 pro-proliferative and pro-migratory pathways. | Hepatocellular Carcinoma | nih.gov |

| Integrated Stress Response (ISR) | Induction of pro-apoptotic protein NOXA. | Acute Myeloid Leukemia | bmj.com |

| Immune Effector Function | Enhanced ADCC and ADCP; increased perforin and granzyme B in NK cells. | Acute Myeloid Leukemia | aacrjournals.org |

| TNF-R1/TRAIL-R2 | Activation of apoptotic signaling. | Bladder Cancer | nih.gov |

| p53 Pathway | Reactivation of the pathway through demethylation. | General Cancer Models | nih.gov |

Interplay with DNA Repair Mechanisms

The interaction between DNMT inhibitors like 5,6-Dihydro-5-azacytidine and DNA repair mechanisms is multifaceted. The incorporation of these cytidine (B196190) analogues into DNA can itself be recognized as a form of DNA damage, triggering a cellular response.

Studies on the related compound 5-aza-2'-deoxycytidine show that it can induce DNA double-strand breaks, leading to the activation of key proteins in the DNA damage response (DDR) pathway, including ATM, ATR, and CHK1. researchgate.net This response involves the formation of γ-H2AX foci, a marker of DNA double-strand breaks. researchgate.net Research has also revealed a novel interaction between DNMT1 and the checkpoint kinase CHK1, suggesting a direct role for DNMT1 in the cellular response to this type of DNA damage. researchgate.net

Furthermore, DNMT inhibitors can modulate a cell's ability to repair other forms of DNA damage. For example, 5-azacytidine has been shown to be an effective inhibitor of the repair of single-strand breaks induced by X-rays. nih.gov The radiosensitizing effect of some DNMT inhibitors is believed to be associated with this suppression of DNA repair activity. glenresearch.com The mechanism may involve the reactivation of genes responsible for cellular repair or, conversely, the disruption of coordinated repair processes. nih.gov The formation of DNA-DNMT protein adducts following treatment is a significant event that can trigger the DDR during DNA replication. mdpi.com There is also growing evidence that DNMT1 itself may be directly involved in DNA damage repair, independent of its methylation activity, by being recruited to sites of double-strand breaks. nih.gov

Role in Stem Cell Biology and Reprogramming (e.g., iPS cells)

The epigenetic modifications driven by 5,6-Dihydro-5-azacytidine and its analogues are fundamental to the processes of cellular differentiation and reprogramming. By altering the epigenetic landscape, these compounds can influence cell fate and plasticity.

In the context of regenerative medicine, 5-azacytidine has been shown to play a significant role in the generation of induced pluripotent stem (iPS) cells. It can increase the efficiency of reprogramming mouse fibroblasts into iPS cells by facilitating the full reprogramming of cells that are only partially reprogrammed. researchgate.net When used in combination with other small molecules like Trichostatin A, 5-azacytidine helps to reset the epigenetic memory in mouse iPS cells, a crucial step for ensuring their pluripotency. researchgate.net

This concept of "epigenetic reprogramming" also has implications in oncology. In pancreatic cancer cell models, treatment with non-cytotoxic doses of 5-azacytidine was able to reprogram the cancer cells toward a less aggressive phenotype. This reprogramming not only inhibited tumor growth in vivo but also rendered previously resistant cancer cells more sensitive to conventional chemotherapy. This was associated with the upregulation of various peptides, including the antiproliferative hormone somatostatin (B550006) (SST), demonstrating a shift in the cellular state induced by the epigenetic modifier.

Resistance Mechanisms and Strategies for Overcoming Them in Preclinical Models

Identification of Molecular Pathways Associated with Resistance to Hypomethylating Agents

Resistance to HMAs is a multifactorial process involving alterations in several key cellular pathways that affect drug transport, metabolism, and the cellular response to DNA hypomethylation and damage.

A primary mechanism of resistance involves the metabolic pathway of the drug itself. For 5,6-Dihydro-5-azacytidine (B1221591) hydrochloride and its analogs to be active, they must be transported into the cell and then phosphorylated to their triphosphate forms, which are subsequently incorporated into RNA and/or DNA. nih.gov Studies on the analog 5-azacytidine (B1684299) have shown that decreased activity of key enzymes in this pathway can lead to resistance.

Another significant pathway implicated in resistance is the cell's DNA damage response (DDR). The incorporation of azanucleosides into DNA leads to the formation of DNA-protein crosslinks and DNA strand breaks, triggering the DDR. nih.gov Enhanced DNA repair capacity can mitigate the cytotoxic effects of these agents, thereby contributing to resistance.

Furthermore, apoptotic signaling pathways are central to the therapeutic effect of HMAs. Resistance can emerge from the downregulation of pro-apoptotic proteins or the upregulation of anti-apoptotic proteins, allowing cancer cells to evade drug-induced cell death. nih.govresearchgate.net In preclinical models of azacitidine resistance, a failure to activate apoptosis signaling and the re-establishment of the G2/M cell cycle checkpoint were observed in resistant cells. nih.gov

Finally, aberrant signaling pathways that promote cell survival and proliferation, such as the Phosphatidylinositol 3-kinase (PI3K)-AKT pathway, have been found to be deregulated in HMA-resistant cells. researchgate.netnih.gov Upregulation of this pathway can confer a survival advantage to cancer cells in the presence of the drug.

Preclinical Strategies for Reversing Resistance to 5,6-Dihydro-5-azacytidine Hydrochloride and Related Analogs

Several preclinical strategies are being investigated to overcome resistance to this compound and its analogs. These approaches largely focus on combination therapies designed to target the identified resistance mechanisms.

Targeting Deregulated Pathways with Specific Inhibitors

Given the role of aberrant signaling pathways in HMA resistance, combining these agents with specific pathway inhibitors is a rational approach. For instance, since the PI3K/AKT pathway is often upregulated in resistant cells, inhibitors of this pathway have been explored. nih.gov In preclinical models of azacitidine resistance, inhibitors of AKT (such as MK2206) have shown efficacy in inhibiting the survival of resistant cells. mdpi.com Similarly, targeting other survival pathways that are activated in resistant cells is an area of active investigation. In some azacitidine-resistant cell models, a switch to de novo pyrimidine (B1678525) synthesis has been observed, which can be blocked by inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), such as teriflunomide, leading to a synergistic effect with azacitidine in certain contexts. nih.gov

Combination Modalities with Other Epigenetic Agents (e.g., HDAC Inhibitors)

Combining different classes of epigenetic drugs is a promising strategy to achieve synergistic anti-tumor effects and overcome resistance. Histone deacetylase (HDAC) inhibitors, which work to remodel chromatin and reactivate silenced genes, have been studied in combination with HMAs. nih.govaacrjournals.orgaacrjournals.org The rationale is that the DNA hypomethylation induced by agents like this compound can be complemented by the histone acetylation promoted by HDAC inhibitors, leading to a more robust re-expression of tumor suppressor genes.

Preclinical studies combining 5-azacytidine with pan-HDAC inhibitors like panobinostat (B1684620) or vorinostat (B1683920) have demonstrated synergistic inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. mdpi.comaacrjournals.org This synergistic effect is thought to be mediated, at least in part, by the interference of HDAC inhibitors with the repair of DNA damage induced by the azanucleoside. nih.gov

The following table presents data from a preclinical study on the combination of 5-azacytidine with an HDAC inhibitor in multiple myeloma cell lines.

| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |

| JJN3 | Panobinostat | 0.02 | |

| 5-azacytidine | >10 | ||

| Panobinostat + 5-azacytidine | - | <1 (Synergy) | |

| U266 | Panobinostat | 0.05 | |

| 5-azacytidine | >10 | ||

| Panobinostat + 5-azacytidine | - | <1 (Synergy) |

Data adapted from preclinical studies on 5-azacytidine.

Combination Modalities with Chemotherapeutic Agents in Preclinical Settings

The hypomethylating effects of this compound can potentially sensitize cancer cells to the cytotoxic effects of traditional chemotherapeutic agents. The re-expression of silenced genes by the HMA may restore sensitivity to drugs that rely on these gene products for their efficacy.

Preclinical studies have shown that low, non-cytotoxic doses of 5-azacytidine can act synergistically with various chemotherapeutic drugs. nih.gov For example, in leukemia cell lines, 5-azacytidine has been shown to enhance the anti-leukemic activity of cytarabine (B982) and etoposide. mdpi.com Similarly, in non-small cell lung cancer cells, synergistic activity was observed when 5-azacytidine was combined with cisplatin (B142131) or gemcitabine. mdpi.com The proposed mechanism for this synergy is that the dysregulation of DNA methylation by the HMA increases the susceptibility of cancer cells to the DNA-damaging effects of chemotherapy. mdpi.com A study combining 5-aza-2'-deoxycytidine (decitabine) with genistein (B1671435) showed a synergistic loss of clonogenicity in leukemic cell lines and increased the lifespan of mice with leukemia. nih.gov

Advanced Analytical and Methodological Approaches in 5,6 Dihydro 5 Azacytidine Hydrochloride Research

Quantification of DNA Methylation Levels

A primary mechanism of action for 5,6-Dihydro-5-azacytidine (B1221591) and its analogs is the inhibition of DNA methylation. nih.govmedchemexpress.com Several advanced methods are employed to quantify global and gene-specific DNA methylation changes following treatment.

Methylation-Specific PCR (MSP): MSP is a sensitive technique used to assess the methylation status of specific gene promoters. nih.govnih.gov This method can detect changes in the methylation of individual gene loci, such as the cyclin-dependent kinase inhibitor 2B and thrombospondin-1 genes, after treatment with 5-azacytidine (B1684299) analogs. nih.govnih.gov

Pyrosequencing: This sequencing-by-synthesis method provides quantitative methylation analysis of specific CpG sites in real-time. nih.gov After bisulfite treatment of genomic DNA, which converts unmethylated cytosines to uracil, pyrosequencing can determine the percentage of methylation at individual CpG sites within a specific genomic region. nih.gov This technique has been used to measure changes in global methylation by analyzing repetitive elements like LINE1 and Alu in humans, and B1 and IAP elements in mice, following treatment with hypomethylating agents like 5-azacytidine. nih.gov

Next-Generation Sequencing (NGS): NGS platforms offer a genome-wide perspective on DNA methylation changes. medrxiv.orgmedrxiv.org Techniques such as whole-genome bisulfite sequencing (WGBS) and reduced representation bisulfite sequencing (RRBS) allow for the comprehensive profiling of CpG methylation across the entire genome or in CpG-rich regions, respectively. These powerful approaches can identify differentially methylated regions (DMRs) induced by treatment with agents like 5-azacytidine, providing insights into the epigenetic reprogramming of cells. medrxiv.org Studies have shown that extensive hypomethylation is a common result of treatment, with a greater number of hypomethylated CpGs observed in responding cells compared to non-responders. medrxiv.orgmedrxiv.org

Assessment of Gene Expression

Changes in DNA methylation patterns are often linked to alterations in gene expression. The following methods are standard for assessing these changes.

Quantitative Real-Time PCR (qRT-PCR): This technique is widely used to measure changes in messenger RNA (mRNA) expression levels of specific genes. nih.govnih.govnih.gov For example, qRT-PCR has been employed to demonstrate the reactivation of transcriptionally silenced genes following treatment with 5-azacytidine analogs. nih.govnih.gov It has also been used to show that treatment with 5-azacytidine can induce the expression of the cytidine (B196190) deaminase (CDA) gene. nih.gov

Western Blotting: This immunological method is used to detect and quantify changes in the protein expression levels of specific genes. mdpi.comnih.govnih.gov By using antibodies specific to the protein of interest, researchers can determine whether the changes in mRNA levels observed with qRT-PCR translate to changes in protein abundance. For instance, Western blotting has been used to show that 5-azacytidine treatment can lead to the downregulation of DNA methyltransferase 1 (DNMT1) protein. researchgate.net It has also been used to assess the expression of proteins involved in apoptosis, such as PARP1 and caspase-3, following treatment with 5-azacytidine. nih.gov

Cell-Based Assays for Proliferation, Viability, and Apoptosis

To understand the cellular consequences of treatment with 5,6-Dihydro-5-azacytidine hydrochloride, a variety of cell-based assays are employed.

Flow Cytometry: This powerful technique allows for the multi-parametric analysis of individual cells within a population. nih.govnih.gov It is extensively used to assess cell cycle progression and to quantify apoptosis. nih.govnih.gov For example, staining with propidium (B1200493) iodide can identify the subG1 cell population, which is indicative of apoptosis. nih.gov Another common method involves using fluorescently-labeled Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, in combination with a viability dye like propidium iodide to distinguish between early apoptotic, late apoptotic, and necrotic cells. mdpi.com Flow cytometry can also be used to detect active caspases, key mediators of apoptosis, using specific fluorescent inhibitors. bio-rad-antibodies.com

Clonogenic Survival Assay: This in vitro assay measures the ability of a single cell to grow into a colony. It is a stringent test of cell reproductive integrity and is used to determine the long-term effects of a compound on cell survival and proliferation. Studies have shown that treatment with 5-azacytidine can significantly reduce colony formation in various cancer cell lines. researchgate.net

Metabolic Profiling and Nucleotide Analysis

The metabolic fate of this compound and its impact on cellular nucleotide pools are critical aspects of its mechanism of action.

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for analyzing the cellular metabolism of 5,6-dihydro-5-azacytidine (DHAC). nih.gov It can be used to separate and quantify the various anabolites of DHAC, such as its triphosphate form (DHACTP) and its deoxyribonucleoside triphosphate form (DHAdCTP), from acid-soluble cell extracts. nih.gov Studies have shown that DHAC is metabolized to these active forms, which can then be incorporated into RNA and DNA. nih.gov

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly sensitive method for nucleotide analysis. medrxiv.orgnih.gov It can be used to directly measure the incorporation of 5-azacytidine analogs into DNA. medrxiv.orgnih.gov For example, by measuring NaBH4-stabilized and fragmented DNA, the amount of dihydro-5-aza-dC ribonucleotide incorporated into DNA can be quantified. medrxiv.orgnih.gov This provides a direct measure of the drug's engagement with its target.

Structural Confirmation and Degradation Studies for Research Purity

Ensuring the purity and stability of this compound is essential for the reliability of research findings.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental for the structural confirmation of this compound. These methods provide detailed information about the molecular structure, confirming the identity and purity of the compound.

Chromatographic and Spectrophotometric Methods for Degradation Studies: The stability of 5-azacytidine and its analogs is a critical factor, as they can be unstable in aqueous solutions. nih.govnih.gov Stopped-flow analysis coupled with UV-Vis diode array spectrophotometry can be used to study the degradation kinetics of these compounds under various conditions, such as different pH values and temperatures. nih.gov This is important because the saturation of the 5,6-double bond in 5,6-dihydro-5-azacytidine makes it more hydrolytically stable compared to 5-azacytidine. nih.gov

Data Tables

Table 1: Analytical Techniques for DNA Methylation Analysis

| Technique | Principle | Application in 5,6-Dihydro-5-azacytidine Research |

|---|---|---|

| HPLC | Separation and quantification of DNA components. | Quantifies global DNA methylation levels by measuring 5-methyl-2'-deoxycytidine-5'-monophosphate. nih.govnih.gov |

| MSP | PCR-based method to detect methylation-specific DNA alterations. | Assesses methylation status of specific gene promoters. nih.govnih.gov |

| Pyrosequencing | Sequencing-by-synthesis to quantify methylation at CpG sites. | Measures methylation changes in repetitive elements and specific genes. nih.gov |

| NGS | High-throughput sequencing for genome-wide methylation profiling. | Identifies differentially methylated regions across the genome following treatment. medrxiv.orgmedrxiv.org |

Table 2: Methods for Assessing Gene and Protein Expression

| Technique | Principle | Application in 5,6-Dihydro-5-azacytidine Research |

|---|---|---|

| qRT-PCR | Reverse transcription and quantitative PCR to measure mRNA levels. | Quantifies changes in gene expression following treatment. nih.govnih.govnih.gov |

| Western Blotting | Immunodetection of specific proteins separated by gel electrophoresis. | Measures changes in protein expression levels to validate gene expression data. mdpi.comnih.govnih.gov |

Table 3: Cell-Based Assays for Cellular Response

| Assay | Principle | Application in 5,6-Dihydro-5-azacytidine Research |

|---|---|---|

| Flow Cytometry | Multi-parametric analysis of individual cells in a fluid stream. | Assesses cell cycle, apoptosis (Annexin V/PI staining), and active caspases. nih.govnih.govmdpi.comnih.gov |

| Clonogenic Survival | Measures the ability of a single cell to form a colony. | Determines long-term effects on cell proliferation and survival. researchgate.net |

Development of Analogues and Derivatives for Academic Exploration

Design and Synthesis of Novel 5,6-Dihydro-5-azacytidine (B1221591) Derivatives

The primary impetus for designing derivatives of 5-azacytidine (B1684299) was to overcome its significant chemical instability. The parent compound, 5-azacytidine, is prone to hydrolysis, which limits its utility. The foundational design modification leading to 5,6-Dihydro-5-azacytidine was the saturation of the 5,6-double bond in the triazine ring. This structural change prevents the nucleophilic attack by water at the 6-position, resulting in a hydrolytically stable analogue. nih.govacs.org

Following this principle, further derivatives have been synthesized to explore specific biological functions. A notable example is 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC), a derivative designed to be incorporated exclusively into DNA. nih.gov The synthesis of this deoxy analogue allows researchers to isolate its effects on DNA methylation from the broader effects on both RNA and DNA metabolism seen with ribose-containing analogues like 5,6-Dihydro-5-azacytidine. nih.govmdpi.com Other modifications, such as the synthesis of α-anomers of these nucleosides, have also been pursued. nih.govnih.gov These α-anomers typically lack biological activity and serve as crucial negative controls in comparative studies to confirm the specific action of the biologically relevant β-anomers. nih.gov The synthesis of these novel compounds provides a toolkit for the precise investigation of epigenetic mechanisms. nih.govglenresearch.com

Comparative Studies of Derivatives' Biological Activities and Stability

Comparative studies have been essential in characterizing the properties of 5,6-Dihydro-5-azacytidine and its derivatives relative to the parent compounds, 5-azacytidine (AC) and 2'-deoxy-5-azacytidine (DAC).

Stability: The defining advantage of the dihydro- derivatives is their enhanced stability. Saturation of the 5,6-double bond in both 5,6-Dihydro-5-azacytidine (DHAC) and its deoxy counterpart (DHDAC) confers significant resistance to hydrolytic degradation compared to AC and DAC. nih.gov This stability is a critical feature for experimental reproducibility and potential therapeutic application.

Biological Activity and Cytotoxicity: Studies comparing these analogues have revealed important differences in their biological effects. While DHAC demonstrates cytostatic activity, it generally requires higher concentrations (approximately 10-fold) than 5-azacytidine to achieve similar growth inhibition in cell cultures. nih.gov The deoxy derivative, DHDAC, has been identified as a valuable research tool because it is less cytotoxic than DAC, yet it can induce comparable levels of DNA hypomethylation and gene reactivation. nih.govnih.gov This lower toxicity makes DHDAC a useful agent for epigenetic research, allowing for the study of DNA methylation inhibition with fewer confounding cytotoxic effects. nih.govnih.gov

Below is an interactive data table summarizing the comparative properties of these key 5-azacytidine analogues.

| Compound | Abbreviation | Key Structural Feature | Chemical Stability | Relative Cytotoxicity | Primary Biological Target |

|---|---|---|---|---|---|

| 5-azacytidine | AC | Unsaturated 5,6-bond, Ribose | Low (Hydrolytically unstable) | High | RNA and DNA |

| 2'-deoxy-5-azacytidine (Decitabine) | DAC | Unsaturated 5,6-bond, Deoxyribose | Low (Hydrolytically unstable) | High | DNA |

| 5,6-Dihydro-5-azacytidine | DHAC | Saturated 5,6-bond, Ribose | High (Hydrolytically stable) nih.gov | Lower than AC nih.gov | RNA and DNA nih.gov |

| 2'-deoxy-5,6-dihydro-5-azacytidine | DHDAC | Saturated 5,6-bond, Deoxyribose | High (Hydrolytically stable) nih.gov | Lower than DAC nih.govnih.gov | DNA nih.gov |

Structure-Activity Relationship (SAR) Studies for Epigenetic Modulation

Structure-activity relationship studies of 5,6-Dihydro-5-azacytidine and its derivatives have provided critical insights into the molecular requirements for the inhibition of DNA methylation.

The Triazine Ring: The presence of a nitrogen atom at the 5-position of the cytosine ring is the cornerstone of the epigenetic activity of this class of compounds. After incorporation into DNA, this nitrogen atom facilitates the formation of a stable, covalent bond with the target DNA methyltransferase (DNMT) enzyme. nih.govresearchgate.net This covalent trapping mechanism effectively sequesters the enzyme, leading to the inhibition of DNA methylation. nih.govresearchgate.net

The 5,6-Bond: The saturation of the bond between carbons 5 and 6 is the key structural modification that distinguishes 5,6-Dihydro-5-azacytidine from its parent compound. This single structural change dramatically increases hydrolytic stability without eliminating the crucial ability to inhibit DNMTs. nih.gov This demonstrates that the unsaturated bond is not essential for the core mechanism of DNMT inhibition, but its absence improves the compound's chemical robustness.

The Sugar Moiety: The nature of the sugar attached to the triazine base dictates the derivative's metabolic fate and spectrum of activity.

A ribose sugar , as found in 5,6-Dihydro-5-azacytidine, allows the nucleoside to be incorporated into both RNA and DNA. nih.gov Incorporation into RNA can interfere with protein synthesis, adding another layer to its biological activity beyond DNA methylation. mdpi.commedchemexpress.com

A 2'-deoxyribose sugar , as in 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC), restricts the analogue's incorporation primarily to DNA. nih.gov This specificity makes deoxy-derivatives more focused tools for studying the direct consequences of DNA methylation inhibition.

These SAR findings underscore a clear rationale for the design of specific analogues. By modifying the triazine ring or the sugar moiety, researchers can fine-tune properties such as chemical stability and biological targets to create specialized molecules for exploring the complex processes of epigenetic regulation.

Future Directions and Emerging Research Avenues

Elucidation of Nuanced Molecular Interactions Beyond Primary DNMT Inhibition

While the principal mechanism of 5-azacytidine (B1684299) analogues involves the inhibition of DNA methyltransferases (DNMTs), future research is increasingly focused on understanding their broader molecular footprint. nih.gov The chemical structure of these analogues, characterized by a nitrogen atom at the C5 position of the pyrimidine (B1678525) ring, facilitates the covalent trapping of DNMTs. nih.gov However, evidence suggests their biological activity is more complex.

Like its parent compound 5-azacytidine (AZA), 5,6-Dihydro-5-azacytidine (B1221591) (DHAC) can be incorporated into RNA, where it may inhibit RNA synthesis and interfere with protein production, particularly at higher concentrations. nih.govnih.gov This interaction with RNA metabolism represents a significant departure from a sole focus on DNA demethylation and opens up new lines of inquiry. For instance, research on AZA has revealed an ability to inhibit the nonsense-mediated RNA decay (NMD) pathway, a critical RNA surveillance mechanism. researchgate.net This effect was shown to be dependent on the induction of the MYC oncogene, providing a link between the drug's activity and key cellular regulatory pathways. researchgate.net

Furthermore, studies on AZA resistance have uncovered interactions with cellular metabolic pathways. Cells treated with AZA can shift towards de novo synthesis of pyrimidine nucleotides; this adaptive response suggests that exploring the metabolic consequences of DHAC treatment could reveal novel mechanistic insights and potential combination therapy strategies. mdpi.com Other observed effects for AZA that warrant investigation for DHAC include the generation of oxidative stress and immunomodulatory activities, such as profound effects on T-cell populations, including regulatory T cells (Tregs). mdpi.comhaematologica.org These findings underscore the need to look beyond DNMT inhibition to fully grasp the compound's biological impact.

Application in Diverse In Vitro Disease Models Beyond Malignancy

The potential utility of 5,6-Dihydro-5-azacytidine and its derivatives is being explored in a variety of disease contexts beyond cancer. The established role of epigenetics in a wide range of pathologies provides a strong rationale for investigating these compounds in new therapeutic areas. qub.ac.uk

Antiviral Research: A notable application for 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC), a related form, is in antiviral therapy. It is recognized for its activity against HIV, where it is thought to work by inducing lethal mutations in the viral genome. nih.gov This established non-cancer application highlights the compound's potential to influence biological systems beyond mammalian cell proliferation.

Neurological Disorders: Research using the parent compound, 5-azacytidine, suggests potential applications in neurology. Studies have shown that AZA can alleviate nerve injury-induced neuropathic pain in animal models. nih.gov In other in vitro models, AZA, in combination with brain-derived neurotrophic factor (BDNF), was found to enhance the maturation of neurons derived from neural stem cells. nih.gov These findings provide a basis for exploring DHAC in models of neuroregeneration and chronic pain.

Cardiovascular Conditions: A growing body of evidence supports the investigation of DNMT inhibitors in cardiovascular disease. Low-dose 5-azacytidine has been shown to attenuate pathological cardiac remodeling, including hypertrophy and fibrosis, in animal models of pressure overload and hypertension. qub.ac.ukresearchgate.net Several studies have also investigated AZA's ability to induce the differentiation of various stem cell types into cardiomyocytes, although some conflicting results suggest this is a complex process. nih.govnih.govresearchgate.net The potential to modify the epigenetic landscape of cardiac cells makes DHAC a candidate for investigation in models of heart failure and myocardial remodeling.

| Disease Area | Compound Studied | In Vitro/In Vivo Model | Key Research Finding | Reference |

|---|---|---|---|---|

| Virology | 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC) | HIV models | Exhibits anti-HIV activity via lethal mutagenesis of the viral genome. | nih.gov |

| Neurology | 5-azacytidine (AZA) | Rat models of nerve injury | Alleviated mechanical allodynia and thermal hyperalgesia. | nih.gov |

| Neurology | 5-azacytidine (AZA) | EGF-generated neural stem cells | Cooperates with BDNF to promote the maturation of neurons. | nih.gov |

| Cardiology | 5-azacytidine (AZA) | Mouse model of pressure overload | Attenuated cardiac hypertrophy and fibrosis. | qub.ac.uk |

| Cardiology | 5-azacytidine (AZA) | Spontaneously hypertensive rats | Attenuated cardiac remodeling and fibrosis. | researchgate.net |

| Cardiology | 5-azacytidine (AZA) | Human umbilical cord-derived MSCs | Induced differentiation into cardiomyocytes via the ERK pathway. | nih.gov |

Advanced Preclinical Models for Understanding Long-Term Epigenetic Effects

To date, much of the research on 5,6-Dihydro-5-azacytidine and its analogues has utilized traditional preclinical models, such as two-dimensional (2D) cancer cell line cultures and rodent models. nih.govqub.ac.uknih.gov While valuable, these systems have limitations in recapitulating the complexity of human physiology and disease, particularly for studying the long-term consequences of epigenetic modifications.

Future research will benefit from the adoption of more advanced preclinical models. These include:

Patient-Derived Xenografts (PDX): In PDX models, tumor tissue from a patient is implanted into an immunodeficient mouse. These models maintain the clonal heterogeneity and molecular characteristics of the original tumor. For related compounds like 5-azacytidine, PDX models are already being used to study mechanisms of resistance in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). frontiersin.org Such models would be invaluable for studying the long-term effects of DHAC on tumor evolution and the stability of induced epigenetic changes in a more clinically relevant context.

Organoid Models: Organoids are three-dimensional (3D) cell cultures derived from stem cells or patient tissues that self-organize to mimic the structure and function of a specific organ. Cardiac, neural, and tumor organoids could provide superior platforms for investigating the long-term impact of DHAC. For example, cardiac organoids could be used to assess subtle, long-term functional changes and epigenetic drift following treatment, while tumor organoids could model the emergence of resistance over extended periods of exposure.

The transition to these sophisticated models will be crucial for a deeper understanding of how the heritable, yet plastic, changes induced by epigenetic modulators like 5,6-Dihydro-5-azacytidine hydrochloride manifest over time.

Integration with Multi-Omics Approaches in Academic Research

A comprehensive understanding of the biological effects of this compound requires a systems-level approach. The integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to move beyond single-endpoint analyses and capture a holistic view of the drug's impact. scienceopen.commdpi.com

Academic research on the parent compound, 5-azacytidine, has already demonstrated the power of this approach. For example, a multi-omics study of AZA-treated AML cell lines integrated data from the DNA methylome, transcriptome, and cell-surface proteome. nih.gov This revealed that while AZA globally reduced DNA methylation across all cell lines, the resulting changes in gene and protein expression were highly variable, though they converged on common biological pathways related to metabolism and immune response. nih.gov

Future studies on this compound should adopt a similar integrative framework. By simultaneously analyzing various molecular layers, researchers can:

Correlate changes in DNA methylation with alterations in gene expression (transcriptomics).

Link transcript-level changes to the abundance of functional proteins (proteomics). nih.gov

Connect proteomic shifts to changes in cellular metabolic activity (metabolomics).

This integrated approach can elucidate the complete chain of events from primary drug-target interaction to the ultimate cellular phenotype, uncovering novel mechanisms of action, identifying biomarkers for treatment response, and revealing unexpected off-target effects. nih.govnih.gov

| Omics Approach | Information Gained for 5,6-Dihydro-5-azacytidine Research |

|---|---|

| Methylome Analysis | Confirms on-target activity by quantifying global and gene-specific changes in DNA methylation. nih.gov |

| Transcriptomics | Identifies which genes are transcriptionally re-activated or repressed following demethylation and reveals impacts on RNA processing pathways. nih.govplos.org |

| Proteomics | Measures changes in the abundance of cellular proteins, providing a functional readout of transcriptomic alterations and identifying post-transcriptional effects. nih.govnih.gov |

| Metabolomics | Reveals shifts in cellular metabolism that result from changes in the expression of metabolic enzymes and regulatory proteins. mdpi.com |

| Multi-Omics Integration | Provides a systems-level understanding of the drug's mechanism, connecting epigenetic changes to downstream functional consequences and identifying complex regulatory networks. scienceopen.comnih.gov |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 5,6-Dihydro-5-azacytidine hydrochloride with high purity, and how can impurities be minimized?

- Methodological Answer : Synthesis should follow protocols optimized for nucleoside analogs, including strict control of reaction temperature, pH, and stoichiometry. Post-synthesis purification via column chromatography (e.g., silica gel with dichloromethane/methanol gradients) or recrystallization is essential. Impurity profiling using HPLC with UV detection (e.g., C18 columns, 254 nm) ensures purity ≥95%. Residual solvents (e.g., DMF, acetonitrile) must comply with ICH Q3C guidelines, quantified via GC-MS .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines:

- Temperature : Store samples at 4°C, 25°C, and 40°C for 0–12 months.

- Humidity : Test at 60% and 75% relative humidity.

- Light : Expose to UV-Vis light per ICH Q1B.

Analyze degradation products using LC-MS and compare to reference standards. Stability-indicating assays (e.g., HPLC with diode-array detection) validate integrity .

Q. What analytical techniques are recommended for characterizing this compound in biological matrices?

- Methodological Answer :

- Quantification : Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) using deuterated internal standards (e.g., 5,6-Dihydro-5-azacytidine-d4).

- Structural Confirmation : NMR (¹H, ¹³C, DEPT) and FTIR for functional group analysis.

- Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and logP determination via octanol-water partitioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across different cell lines?

- Methodological Answer :

- Hypothesis Testing : Design factorial experiments (e.g., 2×2 designs) to isolate variables like DNA methylation status, cell cycle phase, and metabolic activity .

- Multi-omics Integration : Pair RNA-seq (transcriptomic effects) with methyl-seq (epigenetic changes) to identify context-dependent pathways.

- Dose-Response Modeling : Use Hill equation or Emax models to compare efficacy thresholds in resistant vs. sensitive cell lines .

Q. What experimental design strategies mitigate batch-to-batch variability in preclinical studies involving this compound?

- Methodological Answer :

- Randomized Block Design : Assign treatments randomly within batches to control for instrumental drift.

- Quality Control (QC) Samples : Include replicate QC samples (low/medium/high concentrations) in each batch for normalization.

- Statistical Adjustments : Apply ANOVA with batch as a random effect or mixed-effects models to account for variability .